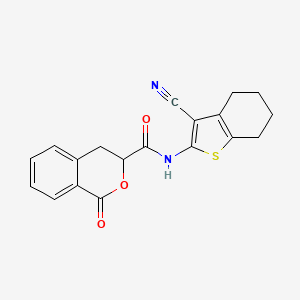

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Description

This compound, identified by the CAS registry number 790268-15-4, features a unique hybrid structure combining a tetrahydrobenzothiophene core with a dihydroisochromene carboxamide moiety. Its molecular formula is C₁₈H₁₈N₂OS₂, with a molecular weight of 342.478 g/mol . The presence of a cyano (-CN) group at the 3-position of the benzothiophene ring and a fused dihydroisochromene system distinguishes it from other derivatives.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c20-10-14-13-7-3-4-8-16(13)25-18(14)21-17(22)15-9-11-5-1-2-6-12(11)19(23)24-15/h1-2,5-6,15H,3-4,7-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDESVVKXGUWWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

It is known to interact with its target, possibly influencing the kinase’s activity and thereby altering the cellular processes it regulates.

Biochemical Pathways

Given its target, it is likely to influence pathways related to cell growth and survival.

Result of Action

Given its target, it is likely to influence cell growth and survival.

Biochemical Analysis

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity as a selective inhibitor of specific kinases. This article delves into the compound's mechanisms of action, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzothiophene moiety and an iso-chromene backbone. Its molecular formula is with a molecular weight of approximately 302.36 g/mol.

Research indicates that this compound acts primarily as an inhibitor of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. The inhibition is attributed to its ability to bind to the ATP-binding site of these kinases. The binding affinity has been quantified with a pIC50 value of 6.5 for JNK2 and 6.7 for JNK3, indicating potent inhibitory activity against these targets while showing selectivity over JNK1 and other MAPK family members .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

These findings suggest that the compound may have potential applications in cancer therapy.

Case Studies

In a study examining the effects of this compound on breast cancer cells, it was found that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

Selectivity and Safety Profile

The selectivity for JNK2 and JNK3 over JNK1 suggests a potentially favorable safety profile, reducing the likelihood of off-target effects commonly associated with broader kinase inhibitors. This selectivity is crucial for minimizing adverse effects in therapeutic applications.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Variations

The following compounds share structural similarities but exhibit critical differences in substituents, ring systems, and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | 790268-15-4 | C₁₈H₁₈N₂OS₂ | 342.478 | Cyano group, tetrahydrobenzothiophene, fused dihydroisochromene carboxamide |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide | 348621-77-2 | C₁₉H₁₄N₂O₃S | 350.39 | Chromene (non-hydrogenated) ring replaces dihydroisochromene; increased oxygen content |

| N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | 321533-41-9 | C₂₀H₁₉N₃O₃S | 381.45 | Carbamoyl (-CONH₂) substituent, oxazole ring with methyl and phenyl groups |

Key Observations:

Ring System Modifications :

- The dihydroisochromene in the target compound (790268-15-4) is replaced by a fully aromatic chromene system in 348621-77-2 , altering electronic properties and steric bulk .

- 321533-41-9 incorporates an oxazole ring, introducing additional nitrogen and oxygen atoms, which may enhance hydrogen-bonding capacity .

The phenyl and methyl groups in 321533-41-9 add lipophilic character, likely influencing solubility and membrane permeability .

Molecular Weight and Complexity :

- 321533-41-9 has the highest molecular weight (381.45 g/mol) due to its oxazole and phenyl substituents, which may impact pharmacokinetic properties like absorption and metabolism .

Reactivity Trends:

- The cyano group in 790268-15-4 could serve as a site for further functionalization (e.g., reduction to an amine or hydrolysis to a carboxylic acid), a feature absent in 348621-77-2 and 321533-41-9 .

- The dihydroisochromene system in 790268-15-4 may exhibit ring-opening reactivity under acidic or basic conditions, unlike the fully aromatic chromene in 348621-77-2 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using ethanol as a solvent and piperidine as a catalyst. For example, analogous tetrahydrobenzothiophene derivatives are synthesized by refluxing precursors (e.g., compound 6a in ) with aldehydes or anhydrides, followed by ice-water quenching and recrystallization (ethanol) to isolate products . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Lower yields (e.g., 37–70% in ) are often linked to steric hindrance from substituents or competing side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm in ).

- IR Spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and C≡N at ~2200 cm⁻¹) .

- LC-MS/HRMS : For molecular weight validation (e.g., HRMS accuracy within 3 ppm in ).

- Melting Point Analysis : To assess purity (e.g., sharp melting ranges like 191–194°C in ).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Antibacterial and antifungal assays (e.g., MIC determination via broth dilution) are standard for structurally related benzothiophene carboxamides (). For anticancer activity, MTT assays on cell lines (e.g., HeLa or MCF-7) can be used, as seen in tetrahydrobenzo[b]pyran derivatives ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzothiophene or dihydroisochromene moieties to enhance electrophilicity and target binding ().

- Scaffold Hybridization : Combine with bioactive fragments (e.g., thiazolidinones from ) to exploit synergistic effects.

- Computational Docking : Use tools like AutoDock to predict interactions with enzymes (e.g., bacterial topoisomerases) and prioritize synthetic targets .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?

- Methodological Answer :

- Batch Consistency : Verify purity via HPLC (e.g., >95% purity thresholds in ) to rule out impurities affecting bioactivity.

- Assay Standardization : Use identical cell lines and protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Theoretical Alignment : Reconcile data with mechanistic hypotheses (e.g., redox activity of the tetrahydrobenzothiophene core in ) to identify outliers .

Q. How can process control and simulation tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis?

- Methodological Answer :

- Reactor Modeling : Simulate heat/mass transfer during reflux to prevent decomposition (e.g., ethanol boiling point at 78°C in ).

- AI-Driven Optimization : Train machine learning models on reaction parameters (solvent, catalyst, temperature) to predict optimal conditions for yield and purity .

Q. What theoretical frameworks guide the design of experiments for this compound?

- Methodological Answer :

- Conceptual Frameworks : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) to rationalize reaction pathways .

- Hypothesis Testing : Use the "lock-and-key" model for enzyme inhibition studies, aligning with the compound’s potential as a kinase inhibitor ().

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.